{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER
Overview
Description
The compound {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER is a synthetic organic molecule that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an allyl group, and a chlorobenzyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Chlorobenzyl Sulfanyl Moiety: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a suitable base.
Ether Formation: The final step involves the reaction of the intermediate with 4-chlorophenol under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl sulfanyl moiety, potentially leading to the formation of reduced triazole derivatives or dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced triazole derivatives, dechlorinated products.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Materials Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety, which is known for its biological activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry
Agriculture: It can be used in the development of agrochemicals, such as fungicides and herbicides.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorobenzyl sulfanyl moiety can enhance the compound’s binding affinity and specificity towards its targets. The allyl group can participate in covalent bonding with nucleophilic residues in proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- {4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
- {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-FLUOROPHENYL) ETHER
- {4-ALLYL-5-[(4-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-BROMOPHENYL) ETHER
Uniqueness
The uniqueness of {4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl sulfanyl moiety enhances its lipophilicity and binding affinity, while the triazole ring provides a versatile scaffold for interaction with biological targets. The allyl group adds reactivity, allowing for further chemical modifications and functionalization.
Properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-2-11-24-18(12-25-17-9-7-16(21)8-10-17)22-23-19(24)26-13-14-3-5-15(20)6-4-14/h2-10H,1,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPXUDBGJMNRQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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